Thioetheramide PC
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/p+1/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWVTPUDQTUJU-KDXMTYKHSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCSC[C@H](COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84N2O5PS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437378 | |
| Record name | Thioetheramide PC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116457-99-9 | |
| Record name | Thioetheramide PC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Derivatization of Thioetheramide Pc
Established Synthetic Pathways for Thioetheramide PC
The synthesis of this compound is a multi-step process that involves the careful selection of starting materials and the sequential formation of the thioether and amide linkages. smolecule.com
Strategic Selection of Phospholipid Precursors and Sulfur-Containing Reagents
Commonly employed phospholipid precursors include lysophospholipids, which provide the glycerophosphocholine backbone. nih.govnih.gov For the introduction of the thioether linkage, a variety of sulfur-containing reagents can be utilized, with long-chain alkyl thiols being a primary choice to form the desired alkyl thioether at the sn-1 position. masterorganicchemistry.comnih.gov The selection of the thiol determines the length and nature of the sn-1 alkyl chain.
| Precursor/Reagent | Function in Synthesis | Reference |
| Lysophospholipids | Provides the glycerophosphocholine backbone | nih.govnih.gov |
| Long-chain alkyl thiols | Source of the sn-1 alkyl thioether chain | masterorganicchemistry.comnih.gov |
| Halo-functionalized acids/acyl halides | Precursors for the sn-2 amide chain | researchgate.net |
Detailed Mechanisms of Thioether Linkage Formation via Nucleophilic Substitution
The formation of the thioether bond in this compound is typically achieved through a nucleophilic substitution reaction. smolecule.commasterorganicchemistry.com This reaction involves the attack of a thiolate anion, generated from a thiol, on an electrophilic carbon atom of the glycerol (B35011) backbone precursor.
The most common mechanism is an SN2 type reaction. masterorganicchemistry.comnih.gov In this process, a strong base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion. This anion then attacks a carbon atom bearing a good leaving group, such as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate or mesylate), on the phospholipid precursor. masterorganicchemistry.comacsgcipr.org The reaction proceeds with inversion of stereochemistry at the electrophilic carbon. The efficiency of this reaction is dependent on factors such as the nature of the leaving group, the solvent, and the reaction temperature.
Efficient Amide Bond Construction Strategies and Coupling Agent Utilization
The final key step in the synthesis of this compound is the construction of the amide bond at the sn-2 position. smolecule.com This is typically accomplished by coupling a carboxylic acid with the free amino group on the sn-2 position of the phospholipid intermediate. Due to the relatively low reactivity of carboxylic acids towards direct amidation, coupling agents are essential to activate the carboxylic acid. luxembourg-bio.comgoogle.com
A variety of coupling reagents are available for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium/aminium salts like PyBOP and HATU. luxembourg-bio.comiris-biotech.debachem.com These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine to form the stable amide bond. luxembourg-bio.com The choice of coupling agent and reaction conditions is crucial to ensure high yields and to minimize side reactions, such as racemization at the chiral center of the amino acid, if one is being incorporated. luxembourg-bio.comnih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can further suppress side reactions and improve coupling efficiency. luxembourg-bio.com
| Coupling Agent | Class | Key Features | Reference |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | One of the earliest and widely used coupling agents. The urea (B33335) byproduct is often insoluble. | luxembourg-bio.combachem.com |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | A liquid alternative to DCC, with a soluble urea byproduct. | iris-biotech.de |
| PyBOP | Phosphonium Salt | A highly efficient reagent, often used for difficult couplings. | iris-biotech.de |
| HATU | Uronium/Aminium Salt | Known for its high reactivity and ability to suppress racemization, especially with additives. | iris-biotech.debachem.com |
Design and Synthesis of this compound Analogues for Bioactivity Optimization
The development of this compound analogues is a key strategy for optimizing its biological activity, selectivity, and pharmacokinetic properties. biorxiv.orgkit.edu This involves the rational design of new structures and their subsequent chemical synthesis and purification.
Rational Design Principles for Thioetheramide-Containing Phospholipid Derivatives
The rational design of this compound analogues is guided by an understanding of the structure-activity relationships that govern its interaction with sPLA2. biorxiv.orgkit.edu Modifications can be made to several parts of the molecule, including the length and saturation of the alkyl chains at the sn-1 and sn-2 positions, and the nature of the polar head group.
For instance, varying the length of the alkyl chains can influence the hydrophobicity of the molecule and its ability to partition into cell membranes. biorxiv.org Introducing unsaturation into the alkyl chains can also impact the fluidity of the lipid and its packing within a membrane. biorxiv.orgkit.edu The design process often employs computational modeling to predict how structural changes will affect the binding of the analogue to the active site of sPLA2. The goal is to enhance inhibitory potency while potentially reducing off-target effects.
Synthesis of Novel Structural Variants and Their Chromatographic Purification
The synthesis of novel this compound variants follows similar chemical principles as the parent compound, but with the use of different starting materials to introduce the desired structural modifications. researchgate.netrsc.org For example, using thiols and carboxylic acids with different chain lengths or functional groups allows for the creation of a library of analogues. researchgate.net "Click" chemistry approaches, such as the thiol-yne reaction, have also been employed for the efficient and modular synthesis of thioether-containing lipid libraries. biorxiv.orgresearchgate.netrsc.org
Following synthesis, the purification of these novel phospholipid analogues is crucial to remove any unreacted starting materials, byproducts, and reagents. Chromatographic techniques are the primary methods used for this purpose. High-performance liquid chromatography (HPLC), often in a reversed-phase mode, is a powerful tool for separating and purifying the target lipid from complex reaction mixtures. The choice of the stationary phase (e.g., C18) and the mobile phase gradient is optimized to achieve the best separation based on the polarity and hydrophobicity of the synthesized analogues.
Mechanistic Elucidation of Thioetheramide Pc Interaction with Secretory Phospholipase A2
Detailed Enzymatic Inhibition Kinetics and Specificity
The interaction between Thioetheramide-PC and sPLA2 is characterized by a complex interplay of inhibition and, under certain conditions, activation. This dual nature stems from its ability to bind to multiple sites on the enzyme with varying affinities.
Characterization of Competitive and Reversible Inhibition Modalities
Thioetheramide-PC functions as a competitive and reversible inhibitor of sPLA2. apexbt.comnih.govchemondis.comlabscoop.comcaymanchem.com This mode of inhibition signifies that the compound directly competes with the natural phospholipid substrates for binding to the enzyme's active site. The reversible nature of this interaction implies that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity once the inhibitor is removed. The inhibitory potency of Thioetheramide-PC has been quantified, with an IC₅₀ value of 2 µM at a substrate concentration of 0.5 mM. chemondis.comlabscoop.comcaymanchem.commedchemexpress.cnmedchemexpress.com This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Discriminative Binding Site Analysis: Catalytic versus Allosteric Enzyme Interactions
A key feature of Thioetheramide-PC's interaction with sPLA2 is its ability to bind to more than one site on the enzyme. apexbt.comchemondis.comlabscoop.comvulcanchem.com It binds to the catalytic site, directly blocking the hydrolysis of phospholipids (B1166683). apexbt.comchemondis.comlabscoop.comvulcanchem.com Additionally, it binds to a separate activator site on the enzyme. apexbt.comchemondis.comlabscoop.comvulcanchem.com This dual binding capability is a distinguishing characteristic of its mechanism. Research indicates that the binding of Thioetheramide-PC to the activator site is tighter than its binding to the catalytic site. apexbt.comchemondis.comlabscoop.comvulcanchem.com This differential affinity for the two sites is fundamental to its complex modulatory effects on sPLA2 activity.
Investigations into Concentration-Dependent Activity Modulation: Transition from Inhibition to Activation
The dual binding mechanism of Thioetheramide-PC leads to a concentration-dependent modulation of sPLA2 activity. At lower concentrations, Thioetheramide-PC may preferentially bind to the activator site, which can paradoxically lead to an activation of the phospholipase activity rather than inhibition. apexbt.comchemondis.comlabscoop.comcaymanchem.commedchemexpress.cn As the concentration of Thioetheramide-PC increases, it begins to occupy the catalytic site, leading to the expected competitive inhibition of the enzyme. apexbt.comchemondis.comlabscoop.comvulcanchem.com This transition from activation at low concentrations to inhibition at higher concentrations highlights the intricate nature of its interaction with sPLA2.
Molecular Interactions and Binding Dynamics of Thioetheramide PC
The precise molecular interactions and the structural components of Thioetheramide-PC are critical for its recognition and binding to sPLA2. Computational and structural studies have provided valuable insights into these aspects.
Computational Approaches to Ligand-Protein Interaction Studies (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the binding of Thioetheramide-PC and similar inhibitors to sPLA2. scispace.commdpi.comnih.gov These studies help in visualizing the binding pose of the inhibitor within the enzyme's active site and identifying the key amino acid residues involved in the interaction. Molecular docking studies have been used to predict the binding affinity and mode of interaction of various inhibitors, including those with structural similarities to Thioetheramide-PC, with the active sites of sPLA2 enzymes. mdpi.comresearchgate.net These computational approaches are instrumental in understanding the structural basis of inhibition and in the rational design of more potent and selective sPLA2 inhibitors. vulcanchem.comnih.gov
Structural Requirements for Enzyme Recognition: The Crucial Roles of Thioether and Amide Moieties
Thioetheramide-PC is a phospholipid analogue containing a thioether bond at the sn-1 position and an amide bond at the sn-2 position. nih.gov These structural modifications are crucial for its inhibitory activity. The thioether and amide moieties contribute to the stability of the molecule and its ability to form specific interactions within the enzyme's binding pocket. nih.gov Studies using transferred Nuclear Overhauser Effect (NOE) experiments with cobra venom PLA2 and short-chain, non-hydrolyzable substrate analogues, including a phosphocholine (B91661) analogue of thioetheramide, have provided detailed conformational analysis of the inhibitor when bound to the enzyme. nih.gov These experiments revealed that the inhibitor adopts a specific conformation within the catalytic site, with the end of the sn-2 chain being in close proximity to the alpha-methylene of the sn-1 chain. nih.gov The thioether group in the sn-1 chain was particularly useful in these studies as it allowed for specific assignments and a detailed understanding of the bound conformation. nih.gov These findings underscore the importance of the thioether and amide groups in the molecular recognition and inhibitory function of Thioetheramide-PC.
Influence on Biological Membrane Dynamics and Enzyme-Membrane Association
This compound, a structurally engineered phospholipid analogue, serves as a potent inhibitor of secretory phospholipase A2 (sPLA2). caymanchem.com Its mechanism of action is intrinsically linked to the environment where sPLA2 is active: the lipid-water interface of biological membranes. Unlike enzymes that operate on soluble substrates, sPLA2 requires its substrate to be part of a larger aggregated structure, such as a micelle or a membrane bilayer. The physical state of this interface—including its fluidity, composition, and surface charge—profoundly influences the enzyme's binding and catalytic efficiency.
As a phospholipid analogue, this compound integrates into the lipid bilayer, positioning itself alongside natural phospholipid substrates. scbt.com This incorporation can directly alter the biophysical properties of the membrane. The presence of its modified structure, featuring a thioether bond at the sn-1 position and a stable amide linkage at the sn-2 position, can impact local lipid packing and dynamics. nih.gov Research indicates that this compound has the potential to alter fundamental lipid bilayer properties, thereby affecting membrane permeability and fluidity. scbt.com
Analysis of this compound's Impact on Lipid-Protein Interactions within Cellular Membranes
The primary and most studied lipid-protein interaction involving this compound is its direct binding to sPLA2. This interaction is a cornerstone of its inhibitory function. Kinetic studies have demonstrated that the amide bond at the sn-2 position is a critical feature, as it is thought to form a stabilizing hydrogen bond with a key water molecule within the enzyme's active site. nih.gov This leads to a tighter binding affinity compared to natural ester-linked phospholipids.
More detailed structural analysis using transferred Nuclear Overhauser Effect (NOE) experiments has provided a glimpse into the conformation of a short-chain this compound analogue when it is bound within the catalytic site of cobra venom sPLA2. nih.gov These experiments identified specific points of contact between the inhibitor and the enzyme, confirming a defined binding orientation.
| Inhibitor Moiety | Interacting Enzyme Region (Amino Acid Residues) | Inferred Proximity |
|---|---|---|
| sn-2 Acyl Chain (Terminal end) | sn-1 Acyl Chain (α-methylene) | Within 5 Å |
| Glycerol (B35011) Backbone | Hydrophobic Channel Residues | Direct Contact |
| Phosphocholine Headgroup | Active Site Entrance Residues | Direct Contact |
Beyond its specific interaction with sPLA2, the incorporation of this compound into a cellular membrane can have broader, indirect consequences for other lipid-protein interactions. Biological membranes are not inert structures; their physical properties are crucial for the proper function of a vast array of embedded and associated proteins. frontiersin.orgharvard.edu Alterations in membrane characteristics such as fluidity, thickness, curvature, and lateral pressure can modulate the conformational state and activity of membrane proteins. frontiersin.orgnih.gov
The introduction of a non-native lipid like this compound can induce changes in these critical membrane properties. For instance, the unique structure of the analogue compared to natural phosphatidylcholine could disrupt the tight packing of adjacent acyl chains, creating local packing defects or increasing membrane fluidity. frontiersin.org Conversely, its saturated acyl chains might promote more ordered domains. Such changes in the local lipid environment can influence the function of other membrane proteins that are sensitive to the biophysical state of the bilayer.
| Altered Membrane Property | Potential Impact on Membrane Protein Function | Governing Principle |
|---|---|---|
| Fluidity/Order | Modulation of conformational changes, substrate access, and lateral mobility of proteins. nih.gov | The function of many membrane proteins depends on a specific range of membrane viscosity. |
| Lipid Packing/Defects | Can alter protein insertion depth, stability, and oligomerization state. frontiersin.org | Proteins often sense and respond to the energy cost of exposing hydrophobic surfaces, which is affected by lipid packing. |
| Bilayer Thickness | Can cause hydrophobic mismatch, leading to protein tilting, stretching, or aggregation. | Proteins tend to align their hydrophobic transmembrane domains with the hydrophobic core of the bilayer. lipotype.com |
Therefore, while this compound is designed as a specific sPLA2 inhibitor, its nature as a phospholipid ensures it becomes an integral component of the membrane matrix. This dual role means its effects can extend beyond the targeted enzyme, potentially influencing the wider network of lipid-protein interactions that govern cellular signaling and membrane homeostasis.
Biological and Pharmacological Investigations of Thioetheramide Pc
Modulation of Inflammatory Signaling Pathways
Elevated levels of sPLA2 are associated with a variety of inflammatory conditions. apexbt.com Thioetheramide PC's primary mechanism of action involves its interaction with sPLA2, an enzyme crucial in the inflammatory cascade. apexbt.comsmolecule.com
This compound functions as a potent modulator of sPLA2 by forming stable complexes with the enzyme through distinct electrostatic interactions. scbt.com Its unique molecular structure enables selective binding, which in turn affects the enzyme's catalytic efficiency and its affinity for substrates. scbt.com The compound acts as a competitive, reversible inhibitor of sPLA2, with a reported IC50 value of 2 µM at a substrate concentration of 0.5 mM. apexbt.comchemondis.comcaymanchem.com
Interestingly, this compound exhibits a dual interaction with sPLA2. Besides binding to the catalytic site, it also binds to an activator site on the enzyme, with a tighter affinity for the latter. apexbt.comcaymanchem.comlabscoop.com This can lead to a paradoxical effect where low concentrations of this compound may activate, rather than inhibit, phospholipase activity. apexbt.comchemondis.comcaymanchem.com
In a rodent model of neuropathic pain, phospholipid micelles loaded with this compound, when administered locally, were able to prevent pain for up to seven days. ebi.ac.uk Furthermore, in a mouse model of osteoarthritis, nanoparticles loaded with an sPLA2 inhibitor, this compound, were shown to attenuate inflammation and mitigate the progression of the disease. biorxiv.org Studies have also shown that inhibiting sPLA2 with Thioetheramide-PC can reduce sulfite-induced eicosanoid formation in canine alveolar macrophages. ebi.ac.uk
The inhibition of sPLA2 by this compound has downstream consequences for inflammatory signaling pathways. The sPLA2 enzyme is responsible for the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923), which are synthesized via the cyclooxygenase (COX) enzymes. scbt.com
Research has demonstrated that selective inhibition of sPLA2 using Thioetheramide-PC reduces the induction of COX-2 by gonadotropin-releasing hormone (GnRH), indicating its role in modulating this inflammatory enzyme. oup.com In studies on mouse melanoma cells, Thioetheramide-PC was used as a specific inhibitor to differentiate the activity of sPLA2 from other phospholipase A2 enzymes, helping to elucidate the pathways leading to COX-2 expression. mdpi.com
However, the effect on the NF-κB pathway appears to be more complex. One study found that while another sPLA2 inhibitor, indoxam (B1244226), could suppress NF-κB activity enhanced by sPLA2-treated LDL, Thioetheramide-PC did not show the same effect. ebi.ac.uk Another study investigating small molecules to reactivate p53 in renal cell carcinoma noted that Thioetheramide-PC did not induce p53 or inhibit NF-κB. pnas.org In a mouse model of osteoarthritis, nanoparticles loaded with Thioetheramide-PC were found to decrease the levels of inflammatory indicators such as phospho (p)-p65 and p-p100, which are components of the NF-κB signaling pathway. biorxiv.org
Table 1: Investigated Effects of this compound on Inflammatory Signaling Pathways
| Pathway Component | Investigated Effect of this compound | Research Context | Citation |
|---|---|---|---|
| sPLA2 | Competitive, reversible inhibitor | General | apexbt.comchemondis.commedchemexpress.com |
| sPLA2 | Dual interaction: binds to catalytic and activator sites | General | apexbt.comcaymanchem.comlabscoop.com |
| COX-2 | Reduced induction by GnRH | Gonadotrope cell line | oup.com |
| NF-κB | No suppression of activity | Human umbilical vein endothelial cells | ebi.ac.uk |
| NF-κB | No inhibition | Renal cell carcinoma | pnas.org |
Cellular and Tissue-Level Biological Activities
Beyond its direct impact on inflammatory signaling, this compound exerts influence on fundamental cellular structures and processes.
As a structurally modified phospholipid, this compound has the ability to interact with and alter the properties of lipid bilayers. smolecule.comscbt.com This interaction can affect membrane permeability and fluidity, which may lead to significant changes in cellular signaling and the dynamics of the cell membrane. scbt.com The hydrolysis of phospholipids (B1166683) by enzymes like sPLA2 can impact membrane integrity, and inhibitors such as this compound can modulate these effects. smolecule.com Changes in glycerophospholipids, the class of molecules to which this compound belongs, are known to be crucial in controlling membrane potential, curvature, and ion transport. mdpi.com
This compound plays a role in the regulation of lipid metabolism primarily through its inhibition of sPLA2. smolecule.comscbt.com This enzyme is a key player in the hydrolysis of phospholipids, a fundamental process in lipid metabolism. apexbt.com By inhibiting sPLA2, this compound can influence the levels of various lipid molecules. For instance, in a study on the fungus Blakeslea trispora, treatment with a compound that led to the downregulation of Thioetheramide-PC also resulted in the upregulation of unsaturated fatty acids, suggesting that the hydrolysis of lecithin (B1663433) by phospholipase was affected. frontiersin.org
Metabolomic studies in different biological contexts have identified Thioetheramide-PC as a relevant metabolite in lipid metabolism. In a comparative study of chickens, Thioetheramide-PC was one of the metabolites found to be involved in the processes of fat deposition and lipid metabolism in pectoral muscles. semanticscholar.org Another study on fish at different altitudes suggested that Thioetheramide-PC is involved in stabilizing cells and energy storage. mdpi.com
Table 2: Observed Changes in this compound Levels in Metabolomic Studies | Organism/Tissue | Condition | Change in Thioetheramide-PC | Associated Process | Citation | | --- | --- | --- | --- | | Blakeslea trispora | Treatment with tripropylamine (B89841) | Down-regulated | Lipid metabolism | frontiersin.org | | Chicken Pectoral Muscle | Comparison between breeds | Differentially expressed | Fat deposition, lipid metabolism | semanticscholar.org | | Schizothorax nukiangensis (Fish) | High altitude | Low concentrations | Response to oxidative stress | mdpi.com | | Human Sperm | Treatment with IKK inhibitor | Up-regulated | Fatty acid beta-oxidation | nih.gov |
Therapeutic Potential in Preclinical Disease Models
This compound, a potent inhibitor of secretory phospholipase A2 (sPLA2), has demonstrated significant therapeutic potential in various preclinical models of disease. Its mechanism of action, centered on the modulation of inflammatory pathways by inhibiting sPLA2, has been investigated in conditions characterized by neuroinflammation and tissue degradation, such as neuropathic pain and osteoarthritis.
Attenuation of Neuropathic Pain
Research in rodent models of neuropathic pain, specifically those involving nerve root compression, has established that the expression and activity of the sPLA2 enzyme are elevated in the spinal cord following the injury. acs.orgnih.govnih.gov This upregulation of sPLA2 is a key contributor to the inflammatory cascade that drives pain. nih.gov this compound, often delivered via phospholipid micelles, has been shown to effectively prevent and attenuate pain in these models. acs.orgnih.gov When administered locally at the time of injury, it can prevent the development of pain for an extended period, and when given intravenously after pain has been established, it successfully reduces it. acs.orgnih.govnih.gov
Secretory phospholipase A2 is implicated as a critical mediator in the onset and maintenance of pain associated with inflammation and neural injury. nih.gov These enzymes hydrolyze glycerophospholipids to release free fatty acids, such as arachidonic acid, and lysophospholipids, which are precursors to potent inflammatory signaling molecules like prostaglandins and leukotrienes. nih.gov Studies have confirmed that painful nerve root compression leads to an increase in sPLA2 activity and expression in the spinal cord. acs.orgnih.gov this compound functions as a competitive, reversible inhibitor of sPLA2. nih.govebi.ac.uk By blocking the activity of spinal sPLA2, this compound effectively disrupts the production of these downstream inflammatory mediators, thereby interfering with the signaling cascades that contribute to central sensitization and the perception of pain. nih.govnih.gov
Nerve root injury induces a state of neuronal hyperexcitability in the spinal cord, a key component of central sensitization that underlies chronic pain. nih.gov In preclinical rat models, inhibiting spinal sPLA2 with this compound at the time of a painful C7 nerve root compression has been shown to attenuate this hyperexcitability. nih.gov Specifically, treatment with the inhibitor reduces both evoked and spontaneous firing of neurons in the spinal dorsal horn. nih.gov It also restores the normal distribution of neuronal phenotypes, which are altered by the injury. nih.govnih.gov For instance, the proportion of wide dynamic range (WDR) neurons, which respond in a graded manner to increasing mechanical stimuli, is restored to levels seen in uninjured control animals following treatment. nih.gov
Table 1: Effect of this compound on Spinal Neuronal Firing Properties
| Neuronal Property | Injury Model (No Treatment) | Injury Model + this compound | Observation |
| Evoked Neuronal Firing | Increased | Reduced | Attenuation of hyperexcitability. nih.gov |
| Spontaneous Neuronal Firing | Increased | Reduced | Reduction in spontaneous pain signals. nih.gov |
| WDR Neuron Proportion | Altered | Restored to sham levels | Normalization of neuronal population responses. nih.gov |
This table summarizes findings from preclinical studies investigating the effect of this compound on spinal neuron activity following nerve root compression.
The neuroinflammatory environment created by nerve injury involves significant changes in the expression of genes related to neurotransmission and inflammation. nih.gov The administration of this compound has been found to modulate these changes. nih.gov In a rat model of nerve root compression, a single administration of the sPLA2 inhibitor prevented the injury-induced upregulation of several key genes in the spinal cord. nih.gov This indicates that spinal sPLA2 activity is a critical upstream event that triggers these genetic changes associated with central sensitization. nih.gov
Table 2: Regulation of Spinal Gene Expression by this compound
| Gene Target | Function | Effect of Injury (No Treatment) | Effect of this compound Treatment |
| mGluR5 | Glutamate Receptor | Upregulated | Reduced to sham levels nih.gov |
| Substance P | Neuropeptide (Pain Transmission) | Upregulated | Reduced to sham levels nih.gov |
| IL-1α | Pro-inflammatory Cytokine | Upregulated | Reduced to sham levels nih.gov |
| IL-1β | Pro-inflammatory Cytokine | Upregulated | Reduced to sham levels nih.gov |
| GLT1 | Glutamate Transporter | No significant change at Day 1 | No significant change at Day 1 nih.gov |
| NR1 | Glutamate Receptor Subunit | No significant change at Day 1 | No significant change at Day 1 nih.gov |
This table presents data on the expression of spinal genes involved in nociception and inflammation one day after nerve root compression injury in rats, with and without this compound treatment. nih.gov
Mitigation of Osteoarthritis Progression
Osteoarthritis (OA) is a degenerative joint disease where low-grade, chronic inflammation plays a critical role in its pathogenesis. biorxiv.orgnih.gov Studies have identified that the level of secretory phospholipase A2 is significantly increased in the articular cartilage of both human and mouse OA knee tissues. biorxiv.orgnih.govbiorxiv.org This suggests that sPLA2 is a promising therapeutic target for OA. nih.govbiorxiv.org To address this, this compound has been incorporated into nanoparticle-based delivery systems to enhance its retention in the joint and penetration into cartilage. biorxiv.orgbiorxiv.org These preclinical investigations show that inhibiting sPLA2 activity can mitigate OA progression. nih.govbiorxiv.org
The upregulation of sPLA2 in OA-affected cartilage is a key pathological feature. nih.govnih.gov This enzyme's elevated activity leads to the breakdown of phospholipids in cell membranes, releasing arachidonic acid and other precursors of inflammatory mediators, which contribute to cartilage degradation and inflammation within the joint. biorxiv.orgbiorxiv.org Research using in vitro cartilage explant models and animal models of OA has demonstrated that this compound, when delivered in nanoparticle formulations, can effectively inhibit these inflammatory signals. biorxiv.org By blocking the enzymatic activity of sPLA2 within the cartilage, this compound helps to protect chondrocytes from inflammatory insults and suppress the downstream inflammatory pathways that drive OA progression. biorxiv.orgbiorxiv.org
Reduction of Inflammatory Biomarkers in Cartilage Tissues
The role of secreted phospholipase A₂ (sPLA₂) enzymes as potent inflammatory mediators in the pathogenesis of osteoarthritis (OA) has been a subject of significant research. nih.gov Elevated expression and activity of sPLA₂ are observed in the synovial fluid, synovial membrane, and articular cartilage of human OA patients. biorxiv.org These enzymes hydrolyze glycerophospholipids to release free fatty acids, like arachidonic acid, and lysophospholipids, which are well-known mediators of inflammation and tissue damage. nih.govbiorxiv.org
Investigations into this compound, a lipid-based sPLA₂ inhibitor, have focused on its potential to mitigate this inflammatory cascade within cartilage tissues. nih.gov Studies utilizing a mouse model of OA, induced by destabilization of the medial meniscus (DMM), have demonstrated that sPLA₂ levels are markedly increased in the articular cartilage. nih.govbiorxiv.org
In these models, the administration of this compound, particularly when incorporated into micellar nanoparticles (sPLA₂i-NPs), has shown efficacy in blocking the up-regulation of sPLA₂-IIa, a specific isoform of the enzyme implicated in OA. nih.gov Consequently, this inhibition leads to a significant reduction in key inflammatory signaling molecules within the cartilage. The amounts of phosphorylated p65 (p-p65) and p100, both indicators of the NF-κB inflammatory signaling pathway, were greatly decreased following treatment with sPLA₂i-NPs. nih.govbiorxiv.org These findings suggest that by inhibiting the sPLA₂ enzyme, this compound can effectively suppress the downstream inflammatory pathways that contribute to cartilage degradation in OA. nih.gov
Table 1: Effect of this compound-loaded Nanoparticles on Inflammatory Biomarkers in OA Cartilage This table is interactive. You can sort and filter the data.
| Biomarker | Effect Observed | Model System | Reference |
|---|---|---|---|
| sPLA₂-IIa | Blocked up-regulation | DMM-induced mouse model of OA | nih.gov |
| Phospho-p65 (p-p65) | Greatly decreased levels | DMM-induced mouse model of OA | nih.govbiorxiv.org |
Investigations in Other Inflammatory Conditions
The involvement of secretory phospholipase A₂ (sPLA₂) extends beyond joint disorders, with high levels of the enzyme being implicated in a variety of systemic and acute inflammatory conditions. apexbt.comshzbio.net These include vascular inflammation, which is correlated with adverse coronary events, and acute respiratory distress syndrome (ARDS). apexbt.comshzbio.net As a competitive and reversible inhibitor of sPLA₂, this compound has been investigated in the context of these conditions, primarily as a tool to understand the role of sPLA₂. apexbt.com
In the context of vascular inflammation , sPLA₂ is understood to contribute to the modification of low-density lipoprotein (LDL), a process implicated in atherosclerosis. One study investigated the effects of sPLA₂ inhibitors on this process in human umbilical vein endothelial cells (HUVEC) stimulated with TNFα. The results showed that while another sPLA₂ inhibitor, indoxam, effectively suppressed the production of lysophosphatidylcholine (B164491) (LPC) in LDL and the subsequent inflammatory response (measured by MCP-1 mRNA expression and NF-κB activity), this compound, described as a competitive sPLA₂ inhibitor, did not suppress these inflammatory responses under the specific experimental conditions used. nih.gov
In acute respiratory distress syndrome (ARDS) , a condition characterized by diffuse inflammatory damage to the alveoli, sPLA₂ enzymes are believed to contribute to surfactant injury. wfsahq.orgnih.gov Pulmonary surfactant, a complex mixture of phospholipids and proteins, is crucial for maintaining alveolar patency. nih.gov Studies have shown that sPLA₂ activity is markedly elevated in the bronchoalveolar lavage (BAL) fluid of patients with early-stage ARDS. nih.gov This increased enzymatic activity, particularly from the PLA2G2A isoform, leads to the hydrolysis of key surfactant phospholipids, such as phosphatidylglycerol (PG) and phosphatidylcholine (PC), impairing surfactant function and contributing to the severity of the disease. nih.gov The use of sPLA₂ inhibitors like this compound is considered a relevant strategy for investigating the mitigation of this sPLA₂-mediated lung injury. scispace.comnih.gov
Role in Neurodegenerative Disorders
Neuroinflammation is recognized as a key component in the neuropathology of neurodegenerative disorders such as Alzheimer's disease (AD). nih.gov Research has focused on identifying biomarkers in cerebrospinal fluid (CSF) that can reflect this inflammatory state. Studies have identified that the activity of secretory Ca²⁺-dependent phospholipase A₂ (sPLA₂) is significantly increased in the CSF of patients with AD compared to healthy, age-matched individuals. nih.gov
This compound has been instrumental in characterizing this enzymatic activity. As a potent and competitive inhibitor of sPLA₂, it has been used in pharmacological experiments to confirm the identity of the primary phospholipase A₂ subtype present in human CSF. nih.govgoogle.com Researchers observed that this compound dose-dependently inhibited the PLA₂ activity found in lumbar CSF, whereas inhibitors of cytosolic PLA₂ (cPLA₂) and calcium-independent PLA₂ (iPLA₂) had no effect. nih.gov This pharmacological profile strongly indicated that the measured activity was predominantly from an sPLA₂ isoform. nih.gov
The discovery of elevated sPLA₂ activity in the CSF of AD patients highlights its potential as a valuable biomarker for neuroinflammation in this and potentially other neurodegenerative diseases. nih.gov
Table 2: Cerebrospinal Fluid sPLA₂ Activity in Alzheimer's Disease This table is interactive. You can sort and filter the data.
| Patient Group | Number of Subjects (n) | Mean CSF sPLA₂ Activity (RFU/min/µL) | P-value (vs. Control) | Reference |
|---|---|---|---|---|
| Alzheimer's Disease (AD) | 33 | 0.95 | 0.0008 | nih.gov |
| Age-Matched Control | 19 | 0.65 | N/A | nih.gov |
RFU = Relative Fluorescence Units
Broader Biological Implications and Metabolomic Insights
Characterization of Anti-apoptotic and Antioxidant Capacities
Beyond its well-defined role as an sPLA₂ inhibitor, preliminary research suggests that this compound may possess other biological properties, including anti-apoptotic and antioxidant effects. proquest.com Apoptosis, or programmed cell death, and oxidative stress are fundamental processes implicated in a wide range of pathologies. The capacity of a compound to modulate these pathways is of significant scientific interest.
One study has indicated that an enrichment of this compound may confer an anti-apoptotic effect on cells and contribute to antioxidant capacity. proquest.com This suggests a potential protective role for the compound against cellular damage and death induced by various stressors. While the direct mechanisms for these potential effects are not fully elucidated, its structural similarity to phospholipids, which are key components of cell membranes and are involved in signaling pathways, may play a role. shzbio.netscbt.com For instance, other compounds with known antioxidant properties have been shown to protect cells from apoptosis by reducing reactive oxygen species (ROS) and inhibiting caspase-3 activation. jmb.or.kr Further research is needed to fully characterize the anti-apoptotic and antioxidant capacities of this compound and the molecular pathways involved.
Global Metabolomic Profiling in Biological Systems Under this compound Influence
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful approach to understanding the global impact of a compound. frontlinegenomics.com Untargeted global metabolomic analyses have provided insights into the influence of this compound on cellular metabolism.
In a study analyzing the metabolome of the fungus Blakeslea trispora, this compound (referred to as TEA-PC) was identified as a significantly differential lipid. frontiersin.org Its levels were found to be down-regulated in response to treatment with tripropylamine, a substance used to enhance lycopene (B16060) accumulation. frontiersin.orgresearchgate.net Correlation analysis from this study revealed a significant positive correlation between the levels of this compound and certain cyclic dipeptides, while showing a negative correlation with other metabolites. frontiersin.orgresearchgate.net This down-regulation of this compound occurred alongside an up-regulation of several unsaturated fatty acids. frontiersin.org
Another non-targeted metabolomic and lipidomic analysis of plasma from HIV/AIDS patients co-infected with SARS-CoV-2 also identified this compound as a differential metabolite between patient groups. researchgate.net These metabolomic studies indicate that the presence or altered levels of this compound are associated with broader shifts in the metabolic landscape, particularly in lipid metabolism. frontiersin.orgresearchgate.net
Table 3: Summary of this compound in Metabolomic Studies This table is interactive. You can sort and filter the data.
| Biological System | Study Type | Key Finding Related to this compound | Associated Metabolic Changes | Reference |
|---|---|---|---|---|
| Blakeslea trispora | Untargeted Metabolomics | Down-regulated 0.48-fold in treated group. | Positively correlated with cyclic dipeptides (His-Pro, His-Ile, His-Phe). | frontiersin.orgresearchgate.net |
Advanced Delivery Systems and Formulation Strategies for Thioetheramide Pc
Integration into Nanoparticle-Based Systems
Nanoparticle-based systems offer a promising platform for the delivery of Thioetheramide PC, addressing challenges associated with conventional drug administration. By integrating the compound into these nanostructures, it is possible to control its release, improve its stability, and direct it to specific pathological sites.
Researchers have successfully developed sPLA2 inhibitor-loaded micellar nanoparticles (sPLA2i-NPs) to serve as a delivery vehicle for this compound. biorxiv.org These nanoparticles are formulated using a thin-film hydration method.
The process involves dissolving this compound with a mixture of lipids, such as 1,2-dioleoyl-3-trimethylammonium propane (B168953) (DOTAP) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). biorxiv.org The organic solvent is then evaporated to create a thin lipid film, which is subsequently hydrated with an aqueous solution to allow for the self-assembly of the amphiphilic molecules into nanoparticles. biorxiv.org
A key aspect of this formulation is the incorporation of the cationic lipid DOTAP. The inclusion of DOTAP modifies the nanoparticle's surface charge, transitioning it from negative to positive. This cationic charge is crucial for enhancing interaction with negatively charged tissues, such as cartilage. biorxiv.org The DSPE-PEG2000 component provides a hydrophilic polyethylene (B3416737) glycol (PEG) layer that forms a protective shell, which can help reduce clearance by the mononuclear phagocyte system and prolong circulation time. mdpi.com
The resulting sPLA2i-NPs are characterized by their size, surface charge (zeta potential), and stability, as detailed in the table below.
| Nanoparticle Characteristic | Value | Significance |
|---|---|---|
| Hydrodynamic Diameter | ~30 nm | Small size facilitates penetration into dense tissues like cartilage. nih.govescholarship.org |
| Surface Charge (Zeta Potential) with DOTAP | +2 mV | Positive charge enhances electrostatic interaction with anionic glycosaminoglycans in cartilage. biorxiv.org |
| Surface Charge (Zeta Potential) without DOTAP | -8 mV | Demonstrates the successful modification of surface properties by incorporating cationic lipids. biorxiv.org |
The encapsulation of this compound within phospholipid micelles is driven by its amphiphilic nature. Phospholipid micelles self-assemble in aqueous solutions to form structures with a hydrophobic inner core and a hydrophilic outer shell. creative-biolabs.com this compound, being a structurally modified phospholipid, readily integrates into this structure during the nanoparticle formation process, leading to a very high loading efficiency of nearly 100%. nih.gov
A primary advantage of this nanoparticle system is its capacity for sPLA2-responsive drug delivery. Secretory phospholipase A2 is an enzyme that is often upregulated at sites of inflammation. apexbt.comnih.gov The delivery system is designed to be stable under normal physiological conditions but to release its therapeutic cargo in response to the enzymatic activity of sPLA2.
The proposed mechanism for this targeted release involves the degradation of the nanoparticle's phospholipid components by the high concentrations of sPLA2 present in the inflamed joint tissue. nih.gov This enzymatic action hydrolyzes the ester bonds of the phospholipids (B1166683), destabilizing the micellar structure and increasing the membrane's permeability. nih.govnih.gov This results in the controlled and localized release of the encapsulated this compound directly at the site of inflammation, maximizing its therapeutic effect while minimizing systemic exposure. nih.gov
Targeted Delivery Approaches and Administration Modalities
Targeting this compound to specific tissues, such as the articular cartilage in osteoarthritis, is a key objective of advanced formulation strategies. This involves optimizing the nanoparticle design for retention and penetration at the target site and selecting the most effective administration route.
In the context of osteoarthritis (OA), effective drug delivery is hindered by the rapid clearance of therapeutic agents from the synovial fluid and the difficulty of penetrating the dense, avascular cartilage matrix. nih.gov The sPLA2i-NPs have been specifically engineered to overcome these barriers.
Joint Retention: Studies have shown that following a single intra-articular injection, sPLA2i-NPs are retained in the joint for a significantly longer duration than the free drug. In mouse models, the nanoparticle formulation was detectable for up to 28 days post-injection. researchgate.net Notably, retention was even greater in osteoarthritic joints compared to healthy ones, which may be due to factors such as synovial thickening and altered lymphatic clearance in the diseased state. researchgate.net
Cartilage Penetration: The small size (~30 nm) and cationic surface of the DOTAP-containing sPLA2i-NPs are critical for cartilage penetration. biorxiv.orgnih.gov The dense cartilage matrix is rich in negatively charged glycosaminoglycans (GAGs). biorxiv.org The positive charge of the nanoparticles facilitates electrostatic interactions with these GAGs, promoting both adherence and subsequent penetration deep into the cartilage tissue. biorxiv.org Ex vivo studies using bovine cartilage explants demonstrated that DOTAP-doped nanoparticles penetrated significantly deeper into the cartilage compared to nanoparticles without DOTAP or the free compound. biorxiv.org
| Parameter | Formulation | Key Research Finding | Reference |
|---|---|---|---|
| Joint Retention Time | Cy7-labeled sPLA2i-NPs | Fluorescence signal was significantly higher than free dye and persisted for over 28 days in mouse knee joints. Retention was higher in OA joints than in healthy joints. | researchgate.net |
| Cartilage Penetration | Rhodamine-labeled sPLA2i-NPs (with DOTAP) | Showed significantly higher fluorescence intensity and a larger area under the curve (AUC) throughout the cartilage explant compared to NPs without DOTAP or free dye after 8 days. | biorxiv.orgresearchgate.net |
The optimal route of administration for this compound is highly dependent on the therapeutic target.
Local (Intra-articular) Administration: For joint diseases like osteoarthritis, local intra-articular injection is the most studied and direct approach. researchgate.net This method delivers the sPLA2i-NPs directly to the site of pathology, maximizing local drug concentration and retention while minimizing potential systemic side effects. nih.gov The nanoparticle design, optimized for joint retention and cartilage penetration, is specifically tailored for this route. researchgate.net
Intrathecal Administration: Intrathecal administration, which involves injection into the spinal canal, could be a potential route for targeting sPLA2-mediated inflammation and pain at the level of the central nervous system. Research has identified sPLA2 activity in cerebrospinal fluid, and Thioetheramide-PC has been used as a competitive inhibitor to characterize this activity. nih.gov While direct studies on intrathecal delivery of this compound nanoparticles are not available, comparative analyses of other analgesics suggest that intrathecal administration can be more potent and have a longer duration of action than intravenous routes, though with a different side-effect profile. nih.govnih.gov
Intravenous Administration: Intravenous administration would be considered for treating systemic inflammatory conditions where sPLA2 is implicated. Following intravenous injection, the biodistribution of similar PEGylated lipid-based nanoparticles is largely influenced by the mononuclear phagocyte system, with accumulation often occurring in the liver and spleen. nih.gov The PEG coating on the sPLA2i-NPs is designed to reduce this uptake and prolong circulation time, potentially allowing the nanoparticles to accumulate at sites of inflammation through leaky vasculature. shochem.com However, for localized conditions like OA, this route is less efficient and presents a higher risk of systemic side effects compared to local injection.
Currently, the strongest evidence supports local intra-articular injection for the treatment of osteoarthritis with this compound nanoparticles. Further research is required to evaluate the feasibility and efficacy of intrathecal and intravenous routes for other indications.
Biocompatibility, Biodistribution, and Clearance Studies of Advanced Formulations
The clinical translation of advanced drug delivery systems hinges on their safety and pharmacokinetic profile.
Biocompatibility: The components of the sPLA2i-NPs are generally considered biocompatible. DSPE-PEG2000 is widely used in drug delivery for its ability to create a "stealth" coating that reduces immunogenicity and cytotoxicity. shochem.com The PEG layer shields the nanoparticle from recognition by immune cells, contributing to its biocompatibility. shochem.com The cationic lipid DOTAP is also frequently used, although its concentration must be optimized, as higher concentrations have been associated with increased cellular toxicity. mdpi.comsemanticscholar.org Studies on similar nanoparticles have demonstrated good biocompatibility at appropriate concentrations. mdpi.com
Biodistribution and Clearance: For intra-articularly injected sPLA2i-NPs, the primary goal is retention within the joint space. However, eventual clearance from the joint is inevitable. The biodistribution and clearance pathways are highly dependent on particle size. Nanoparticles can be cleared from the synovial fluid through blood capillaries or the lymphatic system. nih.govnih.gov Due to their size and design for retention, sPLA2i-NPs are cleared slowly. researchgate.net Any nanoparticles that escape the joint and enter systemic circulation would likely be cleared by the reticuloendothelial system (RES), primarily in the liver and spleen, which is a common fate for nanoparticles of this type. nih.govresearchgate.net
Comparative Analysis and Structure Activity Relationship Studies of Thioetheramide Pc
Comparative Evaluation with Endogenous Phospholipids (B1166683)
Structural and Functional Distinctions from Phosphatidylcholine and Sphingomyelin (B164518)
Thioetheramide-PC is an analogue of phosphatidylcholine (PC), a major component of biological membranes. nih.govwikipedia.org However, key structural modifications distinguish it from its endogenous counterpart. Unlike phosphatidylcholine, which possesses ester linkages at both the sn-1 and sn-2 positions, Thioetheramide-PC features a thioether linkage at sn-1 and a more stable amide linkage at sn-2. nih.govnih.gov This alteration of the scissile ester bond at the sn-2 position is fundamental to its mechanism as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). medchemexpress.comcaymanchem.com
Sphingomyelin, another crucial membrane phospholipid, shares the phosphocholine (B91661) headgroup with phosphatidylcholine and Thioetheramide-PC. nih.gov However, its backbone is ceramide, which is structurally different from the glycerol (B35011) backbone of glycerophospholipids. nih.gov The presence of a hydroxyl group and an amide linkage in the ceramide backbone of sphingomyelin allows for distinct hydrogen bonding capabilities compared to phosphatidylcholine, which only has hydrogen bond accepting groups. nih.gov Thioetheramide-PC, with its amide linkage, introduces a hydrogen bond-donating capability not present in standard phosphatidylcholines, altering its interfacial properties.
Functionally, while phosphatidylcholine and sphingomyelin are integral structural components of cell membranes and participate in various signaling pathways, Thioetheramide-PC is primarily recognized for its role as an sPLA2 inhibitor. wikipedia.orgnih.gov It acts by binding to the lipid interface and potentially diluting the surface concentration of the substrate. nih.gov
Table 1: Structural and Functional Comparison of Thioetheramide-PC, Phosphatidylcholine, and Sphingomyelin
| Feature | Thioetheramide-PC | Phosphatidylcholine | Sphingomyelin |
|---|---|---|---|
| Backbone | Glycerol | Glycerol | Ceramide (Sphingosine + Fatty Acid) |
| ***sn*-1 Linkage** | Thioether | Ester | N/A |
| ***sn*-2 Linkage** | Amide | Ester | Amide (in ceramide) |
| Headgroup | Phosphocholine | Phosphocholine | Phosphocholine |
| Primary Function | sPLA2 Inhibitor | Membrane structure, signaling | Membrane structure, signaling |
Functional Divergence from Other Endogenous Phosphorylcholine Derivatives
The primary function of Thioetheramide-PC as an sPLA2 inhibitor distinguishes it from other endogenous phosphorylcholine-containing molecules. While these endogenous lipids serve as substrates for various phospholipases, including sPLA2, to generate signaling molecules, Thioetheramide-PC competitively blocks this process. medchemexpress.comcaymanchem.com At low concentrations, Thioetheramide-PC can paradoxically activate phospholipase activity, a result of its dual interaction with both the catalytic and activator sites of the enzyme. caymanchem.com
Comparative Efficacy and Selectivity with Other Phospholipase A2 Inhibitors
Selectivity Profiles Across Various sPLA2 Isozymes
Thioetheramide-PC is characterized as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). nih.gov Research has demonstrated its ability to inhibit sPLA2 activity in various contexts. nih.govnih.gov For instance, it has been shown to dose-dependently inhibit the sPLA2 activity found in lumbar cerebrospinal fluid. nih.gov However, the selectivity of Thioetheramide-PC across the numerous sPLA2 isozymes is not extensively detailed in the available literature, which often refers to it as a general sPLA2 inhibitor. nih.govnih.gov More potent and potentially more selective sPLA2 inhibitors, such as varespladib, have been developed. nih.gov One study noted that while Thioetheramide-PC could marginally suppress the modification of LDL by venom sPLA2, another inhibitor, indoxam (B1244226), was significantly more effective. nih.gov
Differentiation from Cytosolic Phospholipase A2 (cPLA2) and Calcium-Independent Phospholipase A2 (iPLA2) Inhibitors
A key characteristic of Thioetheramide-PC is its selectivity for sPLA2 over other major phospholipase A2 families, namely cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2). nih.govgoogle.com This selectivity allows it to be used as a pharmacological tool to dissect the contributions of different PLA2 families to cellular processes. nih.govnih.gov For example, in studies of retinal PLA2 activity, Thioetheramide-PC was used as an sPLA2-selective inhibitor, while other compounds like bromoenol lactone and MAFP were used to inhibit iPLA2 and cPLA2, respectively. nih.gov These experiments revealed that Thioetheramide-PC did not significantly decrease total retinal PLA2 activity, suggesting a predominant role for cPLA2 in that specific context. nih.gov Similarly, in another study, Thioetheramide-PC was used to specifically inhibit sPLA2 activity in reaction mixtures to isolate and measure cPLA2 activity. mdpi.com
Table 2: Inhibitory Profile of Thioetheramide-PC and Other PLA2 Inhibitors
| Inhibitor | Primary Target(s) | Mechanism/Type |
|---|---|---|
| Thioetheramide-PC | sPLA2 | Competitive, Reversible |
| Bromoenol lactone (BEL) | iPLA2 | Selective |
| AACOCF3 | cPLA2 and iPLA2 | Selective |
| Methyl arachidonyl fluorophosphonate (MAFP) | cPLA2 and iPLA2 | - |
Comprehensive Structure-Activity Relationships of Thioetheramide-PC and its Scaffolds
The inhibitory activity of Thioetheramide-PC is intrinsically linked to its unique structural features. The replacement of the ester bond at the sn-1 position with a thioether linkage and the ester at the sn-2 position with an amide bond are critical modifications. nih.govnih.gov The amide group at the sn-2 position is believed to form a hydrogen bond with a water molecule in the active site of sPLA2, which stabilizes the binding of the inhibitor and allows it to competitively displace the natural substrate. nih.gov
Furthermore, Thioetheramide-PC exhibits a dual binding mechanism. It can bind to both the catalytic site and an allosteric activator site on the sPLA2 enzyme. medchemexpress.comcaymanchem.com The binding to the activator site is reportedly tighter than its binding to the catalytic site. caymanchem.com This complex interaction can lead to a biphasic effect, where at low concentrations, Thioetheramide-PC may activate sPLA2, while at higher concentrations, it acts as an inhibitor. caymanchem.com This highlights the intricate structure-activity relationship governed by the inhibitor's concentration and its differential affinity for the two binding sites on the enzyme.
Studies comparing Thioetheramide-PC with other inhibitors have further illuminated its structure-activity relationships. For example, its limited effectiveness in preventing LDL modification by venom sPLA2 compared to indoxam suggests that while the thioether-amide scaffold provides a basis for sPLA2 inhibition, other structural motifs may be required for enhanced potency in specific applications. nih.gov
Influence of the Thioether Linkage on Inhibitory Potency and Enzyme Interaction
A defining feature of Thioetheramide PC is the replacement of the typical ester linkage at the sn-1 position with a thioether bond. nih.gov This modification is critical to its function as an enzyme inhibitor. Natural phospholipid substrates for sPLA2 possess an ester bond at this position, which the enzyme can hydrolyze. The introduction of the chemically robust thioether linkage renders the molecule resistant to this enzymatic cleavage. rsc.org
This inherent stability against hydrolysis allows this compound to function as a stable substrate analog. It can occupy the catalytic site of sPLA2, effectively blocking the binding of natural substrates without being consumed itself. nih.govrsc.org Studies on other sPLA2 inhibitors containing thioether functionalities have suggested that the sulfur atom itself can be a vital contributor to the inhibitor's potency. acs.orgresearchgate.net Furthermore, research into sPLA2 substrate specificity has shown that the enzyme prefers diester phospholipids over those with ether linkages at the sn-1 position, indicating that the structural alteration in this compound is a key factor in disrupting normal enzymatic processing and promoting inhibition. researchgate.net
Interestingly, the interaction of this compound with sPLA2 is complex. In addition to binding at the catalytic site, it also binds to a separate activator site on the enzyme. caymanchem.com The binding to this activator site is reported to be tighter than its binding to the catalytic site. caymanchem.com This dual interaction can lead to a paradoxical effect where this compound may activate, rather than inhibit, sPLA2 at low concentrations. chemondis.comcaymanchem.com
Critical Role of the Amide Functional Group in Molecular Recognition and Binding Affinity
The second crucial modification in the this compound structure is at the sn-2 position, where the acyl chain is attached via an amide linkage instead of the natural ester bond. nih.gov Phospholipid analogues that feature an sn-2 amide-linked acyl chain are recognized as potent inhibitors of sPLA2 enzymes. core.ac.ukuoa.gr This substitution is fundamental to the molecule's ability to be recognized by and bind with high affinity to the enzyme.
Molecular modeling and structure-activity relationship studies have elucidated the specific interactions facilitated by this amide group within the sPLA2 active site. The nitrogen atom of the amide is positioned to form a critical hydrogen bond with the catalytic histidine residue (His48) of the enzyme. core.ac.uk Simultaneously, the carbonyl oxygen of the amide group coordinates directly with the essential calcium ion (Ca2+) that is a required cofactor for sPLA2 activity. core.ac.uk These targeted interactions—a hydrogen bond to a key catalytic residue and coordination with the catalytic metal ion—are central to the molecular recognition process and are responsible for the stable binding and potent inhibition observed with this class of compounds. The necessity of the N-H group for this hydrogen bond is highlighted in related enzyme inhibitors, where its replacement (N-methylation) leads to a complete loss of activity. acs.org
The following table details the inhibitory potency of several acylamino phospholipid analogues against Group IB PLA2, illustrating the effectiveness of the sn-2 amide modification.
Table 1: Inhibitory Potency of Acylamino Phospholipid Analogues against Pancreatic PLA2 Data sourced from a study on Group IB PLA2 inhibition by acylamino phospholipid analogues. nih.gov
| Compound | Structure | IC₅₀ (µM) nih.gov |
|---|---|---|
| 16a | Acylamino phospholipid analogue | 1.4 |
| 16b | Acylamino phospholipid analogue | 0.23 |
| 16c | Acylamino phospholipid analogue | 4.5 |
Impact of Acyl Chain Modifications on Biological Activity and Pharmacological Profile
Structure-activity relationship (SAR) studies on related lipase (B570770) inhibitors, such as α-ketoamides, provide valuable insights into the role of the lipophilic chains. These studies demonstrate that modifying the length and chemical properties of these chains can systematically alter inhibitory potency against different enzyme subtypes. For instance, in one study, a propylene (B89431) derivative in the acyl chain region was found to be optimal for inhibiting PLAAT2, PLAAT3, and PLAAT5, while removing a chloro-substituent was detrimental for most of the enzymes tested. acs.org
Furthermore, increasing the lipophilicity of the chain, for example by adding a bromo or phenoxy group, was shown to enhance inhibitory activity against specific enzymes, particularly PLAAT5. acs.org This demonstrates that the acyl chains are not merely passive structural components but play an active role in modulating the biological activity, likely by optimizing the inhibitor's orientation and residence time at the enzyme's interfacial binding surface. These findings suggest that the twin C16 chains of this compound are likely optimized for potent interaction with certain sPLA2 subtypes.
The table below, derived from SAR studies on α-ketoamide inhibitors of the PLAAT family, illustrates how modifications to the R1 group, which corresponds to the acyl chain region, impact inhibitory potency.
Table 2: Structure-Activity Relationship of α-Ketoamide Analogues Data sourced from SAR analysis of α-ketoamide analogues targeting the Phospholipase A and Acyltransferase (PLAAT) enzyme family. acs.org pIC₅₀ is the negative log of the half-maximal inhibitory concentration (IC₅₀).
| Compound | R1 Group Modification | PLAAT2 pIC₅₀ acs.org | PLAAT3 pIC₅₀ acs.org | PLAAT5 pIC₅₀ acs.org |
|---|---|---|---|---|
| 24 | Propylphenyl | 5.3 | 5.7 | 6.4 |
| 25 | Butylphenyl | 6.2 | 6.0 | 6.5 |
| 29 | 4-Chlorobutylphenyl | 6.0 | 6.0 | 6.4 |
| 30 | 4-(Trifluoromethyl)butylphenyl | 5.9 | 5.8 | 6.6 |
Emerging Research Directions and Future Perspectives for Thioetheramide Pc
Development of Next-Generation Thioetheramide PC Analogues with Enhanced Potency and Selectivity
The development of analogues of existing compounds is a cornerstone of medicinal chemistry, aiming to improve upon the therapeutic properties of a lead molecule. For this compound, the goal is to create next-generation versions with superior potency and selectivity. This involves systematically modifying its chemical structure to enhance its ability to inhibit sPLA2 while minimizing off-target effects. youtube.com
Key strategies for developing these enhanced analogues include:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of structurally related compounds, researchers can identify which parts of the this compound molecule are essential for its activity and which can be modified to improve its performance.
Bioisosteric Replacement: This involves replacing certain functional groups within the this compound molecule with other groups that have similar physical or chemical properties. This can lead to improved potency, selectivity, and pharmacokinetic properties.
Conformational Restriction: By modifying the molecule to limit its flexibility, researchers can lock it into the most active conformation for binding to its target, thereby increasing potency.
The ultimate aim is to develop a this compound analogue with a significantly lower half-maximal inhibitory concentration (IC50) than the current value of approximately 2 μM, and a higher selectivity for sPLA2 over other enzymes. apexbt.combiorxiv.org
High-Throughput Screening for Novel Thioetheramide-Based Inhibitors
High-throughput screening (HTS) is a critical tool in modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. researchgate.net In the context of this compound, HTS can be employed to screen large chemical libraries for novel compounds that share the thioether-amide motif and exhibit potent inhibitory activity against sPLA2. mdpi.com
The HTS process for identifying new thioetheramide-based inhibitors would typically involve:
Assay Development: Creating a robust and automated assay that can accurately measure the inhibitory activity of compounds on sPLA2.
Library Screening: Screening large, diverse chemical libraries, which may include commercially available compounds, natural products, and custom-synthesized molecules. nih.gov
Hit Identification and Validation: Identifying "hits" – compounds that show significant inhibitory activity – and then confirming their activity through secondary assays.
Lead Optimization: Modifying the most promising hits to improve their potency, selectivity, and drug-like properties. ppd.com
The following table illustrates a hypothetical HTS campaign for novel sPLA2 inhibitors with a thioether-amide scaffold.
| Compound ID | Scaffold | sPLA2 Inhibition (%) | IC50 (µM) | Notes |
| This compound | Thioether-amide | 95 | ~2 | Reference Compound |
| HTC-001 | Thioether-amide | 98 | 0.5 | High Potency |
| HTC-002 | Guanidine-linker | 75 | 5.2 | Lower Potency |
| HTC-003 | Thioether-amide | 92 | 1.1 | Good Potency |
| HTC-004 | Other | 15 | >50 | Inactive |
This table is for illustrative purposes only and does not represent actual experimental data.
Exploration of Novel Therapeutic Indications Beyond Inflammatory Diseases
While the primary focus of this compound research has been on inflammatory diseases, its mechanism of action suggests potential applications in other therapeutic areas. smolecule.com The sPLA2 enzyme is implicated in a variety of physiological and pathological processes, creating opportunities for this compound in conditions such as:
Cancer: Some cancers show elevated levels of sPLA2, which can contribute to tumor growth and metastasis. apexbt.com Small molecule inhibitors like this compound could potentially be used to target these cancers. frontiersin.org
Cardiovascular Disease: sPLA2 is linked to the development of atherosclerosis and other cardiovascular conditions. apexbt.com By inhibiting this enzyme, this compound may offer a new approach to treating heart disease.
Neurological Disorders: There is growing evidence that sPLA2 plays a role in neuroinflammation and neuronal damage. This opens the door for investigating this compound in conditions like Alzheimer's disease and multiple sclerosis.
Infectious Diseases: Some viruses and bacteria rely on host sPLA2 for their replication and pathogenesis. mdpi.com this compound could potentially be repurposed as an antiviral or antibacterial agent. nih.gov
Integration of this compound with Multi-Modal Therapeutic Strategies
Multi-modal therapy, which involves combining different types of treatments, is becoming increasingly common in medicine. nih.gov This approach can lead to synergistic effects, improved efficacy, and reduced side effects. betterhelp.com this compound could be integrated into multi-modal strategies in several ways:
Combination with Other Anti-Inflammatory Drugs: Combining this compound with other anti-inflammatory agents, such as corticosteroids or nonsteroidal anti-inflammatory drugs (NSAIDs), could provide a more comprehensive and potent anti-inflammatory effect.
As an Adjunct to Chemotherapy: In cancer treatment, this compound could be used alongside traditional chemotherapy to enhance the killing of cancer cells and reduce treatment resistance. acs.org
In Conjunction with Immunotherapies: Combining this compound with immunotherapies could modulate the tumor microenvironment and enhance the body's own immune response against cancer. cancerbiomed.org
With Drug Delivery Systems: Encapsulating this compound in nanoparticles or other drug delivery systems could improve its targeting to specific tissues and reduce systemic side effects. biorxiv.orgnih.gov
Advanced Computational Chemistry and In Silico Screening Applications for Thioetheramide-Amide Motifs
Computational chemistry and in silico screening have become indispensable tools in drug discovery and development. cnr.it These methods allow researchers to model the interactions between molecules and their targets, predict the properties of new compounds, and screen vast virtual libraries for potential drug candidates. nih.gov
For the thioetheramide-amide motif, these computational approaches can be applied to:
Molecular Docking: Simulating the binding of this compound and its analogues to the active site of sPLA2 to predict their binding affinity and orientation. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the this compound-sPLA2 complex over time to gain a deeper understanding of their interaction. nih.gov
Quantum Chemistry Calculations: Using quantum mechanics to calculate the electronic properties of the thioetheramide-amide motif and its role in binding to the target. mdpi.com
Virtual Screening: Screening large databases of virtual compounds containing the thioetheramide-amide motif to identify new potential inhibitors of sPLA2. mdpi.com
The following table presents a hypothetical comparison of in silico and experimental binding affinities for a series of this compound analogues.
| Analogue | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |
| This compound | -8.5 | 2.0 |
| Analogue A | -9.2 | 0.8 |
| Analogue B | -7.8 | 3.5 |
| Analogue C | -9.8 | 0.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Translational Research Pathways and Challenges in Bringing this compound to Clinical Application
Translational research is the process of "translating" basic scientific discoveries into new medical treatments. pharmafeatures.com Bringing a new compound like this compound from the laboratory to the clinic is a long, complex, and challenging process that involves several key stages: ppd.com
Preclinical Development: This stage involves extensive in vitro and in vivo studies to evaluate the efficacy, safety, and pharmacokinetic properties of the compound. tno.nl This includes toxicology studies in animal models to identify any potential adverse effects. pharmafeatures.com
Investigational New Drug (IND) Application: Once sufficient preclinical data has been gathered, an IND application is submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to request permission to begin clinical trials in humans. ppd.com
Clinical Trials: Clinical trials are conducted in three phases to evaluate the safety and efficacy of the new drug in humans.
Phase I: Small trials to assess safety and dosage.
Phase II: Larger trials to evaluate efficacy and further assess safety.
Phase III: Large-scale trials to confirm efficacy, monitor side effects, and compare the new drug to existing treatments.
New Drug Application (NDA): If the clinical trials are successful, an NDA is submitted to the regulatory authorities for approval to market the new drug. pharmafeatures.com
Challenges in the clinical translation of this compound may include:
Demonstrating a favorable safety profile: Ensuring that the compound is not toxic at therapeutic doses. aablocks.com
Optimizing the formulation and delivery: Developing a stable and effective way to administer the drug to patients. ppd.com
Navigating the regulatory approval process: Meeting the stringent requirements of regulatory agencies. iaea.org
Competition from other drugs: The therapeutic landscape for inflammatory diseases and other potential indications is constantly evolving. researchgate.net
Despite these challenges, the unique properties and therapeutic potential of this compound make it a compelling candidate for further research and development. Continued investigation into the emerging research directions outlined in this article will be crucial for realizing its full clinical potential.
Q & A
Basic Research Questions
Q. What established protocols ensure reproducible synthesis of Thioetheramide PC, and how can deviations be systematically documented?
- Methodological Answer :
- Follow peer-reviewed synthesis protocols (e.g., solvent ratios, temperature ranges, catalyst concentrations) and document deviations using lab notebooks or electronic records. Validate purity via HPLC (≥95%) and structural integrity via H/C NMR. Include batch-specific metadata (e.g., humidity, equipment calibration) to trace variability .
- Table 1 : Key Parameters for Reproducible Synthesis
| Parameter | Example Values | Validation Method |
|---|---|---|
| Reaction Temperature | 80–85°C | Thermocouple logs |
| Catalyst Loading | 2.5 mol% | Gravimetric analysis |
| Purity Threshold | ≥95% | HPLC (UV detection) |
Q. Which analytical techniques are prioritized for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Use X-ray crystallography for 3D structure elucidation, mass spectrometry (MS) for molecular weight confirmation, and FT-IR to validate functional groups. Cross-validate results with independent techniques (e.g., compare NMR shifts with computational predictions). For dynamic properties, employ DSC (thermal stability) and solubility assays in varying pH conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reactivity across different experimental conditions?
- Methodological Answer :
- Design controlled replicate experiments with strict variable isolation (e.g., oxygen-free environments for air-sensitive reactions). Apply multivariate statistical analysis (ANOVA, PCA) to identify confounding factors. For example, if conflicting catalytic efficiencies arise, test hypotheses using DoE (Design of Experiments) to isolate temperature vs. solvent effects .
- Figure 1 : Hypothetical Workflow for Contradiction Analysis
[Contradictory Data] → [Variable Isolation] → [Hypothesis Testing] → [Statistical Validation] → [Revised Protocol]
Q. What computational strategies enhance the prediction of this compound’s biological interactions, and how are they experimentally validated?
- Methodological Answer :
- Use density functional theory (DFT) to model electronic configurations and molecular dynamics (MD) simulations for ligand-protein binding kinetics. Validate predictions via surface plasmon resonance (SPR) for binding affinity and circular dichroism (CD) for conformational changes. Calibrate models with experimental IC values from dose-response assays .
Q. How should researchers design a scoping review to map this compound’s applications in drug delivery systems?
- Methodological Answer :
- Follow Arksey & O’Malley’s framework : (1) Define research objectives (e.g., efficacy vs. toxicity), (2) Identify databases (PubMed, SciFinder), (3) Screen studies using inclusion/exclusion criteria (e.g., in vivo studies only), (4) Chart data (e.g., formulation types, release kinetics), (5) Consult experts to validate gaps. Use PRISMA-ScR guidelines for reporting .
Methodological Best Practices
- Data Integrity : Organize raw data (spectra, chromatograms) in FAIR-compliant repositories with unique identifiers. Use version control for iterative analyses .
- Ethical Compliance : Disclose synthetic byproducts and environmental hazards in supplementary materials. Adhere to IUPAC nomenclature to avoid miscommunication .
- Statistical Rigor : Predefine significance thresholds (e.g., α=0.05) and power calculations to justify sample sizes. For non-normal distributions, use non-parametric tests (Mann-Whitney U) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
